molecular formula C11H15NO2 B1277677 (R)-2-Amino-5-phenylpentanoic acid CAS No. 36061-08-2

(R)-2-Amino-5-phenylpentanoic acid

Cat. No.: B1277677
CAS No.: 36061-08-2
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-SNVBAGLBSA-N
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Description

®-2-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. The ® configuration indicates the specific spatial arrangement of its atoms, as determined by the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Enzymatic Resolution via Selective Hydrolysis

One prominent method for preparing (R)-2-amino-5-phenylpentanoic acid involves enzymatic resolution of racemic or protected intermediates. According to a 2003 patent, the process includes selective hydrolysis of (D,L)-N-acetyl-2-amino-5-phenylpentanoic acid using D-aminoacylase in the presence of a suitable base. This enzymatic step selectively hydrolyzes the D-enantiomer, allowing isolation of the (R)-enantiomer with high enantiomeric excess.

Key steps:

  • Hydrolysis of racemic N-acetyl derivative with D-aminoacylase.
  • Isolation of the this compound via extraction, evaporation, filtration, trituration, chromatography, and recrystallization.
  • Optional esterification of the hydrolyzed product to obtain derivatives.

This method is noted for its selectivity and mild reaction conditions, making it suitable for pharmaceutical applications where stereochemical purity is critical.

Palladium-Catalyzed Cross-Coupling and Hydrogenation Route

A recent synthetic approach reported in a 2020 patent describes a multi-step synthesis starting from iodobenzene and N-t-butyloxycarbonyl-propargylglycine. The sequence involves:

  • Palladium-catalyzed Sonogashira cross-coupling of iodobenzene with N-t-butyloxycarbonyl-propargylglycine in the presence of CuCl and Pd(PPh3)2Cl2 under nitrogen atmosphere.
  • Purification of the intermediate 2-((tert-butoxycarbonyl)amino)-5-phenyl-4-pentynoic acid by silica gel chromatography.
  • Catalytic hydrogenation of the alkyne intermediate using 10% Pd/C in a mixed ethanol/tetrahydrofuran solvent under hydrogen atmosphere at room temperature.
  • Deprotection of the Boc group with trifluoroacetic acid/dichloromethane mixture.
  • Final isolation of this compound by recrystallization from n-hexane.

This method achieves a high yield of 89% and allows for control over stereochemistry through the choice of chiral starting materials and reaction conditions.

Asymmetric Synthesis via Chiral Oxazolidinone Auxiliaries

A more recent and sophisticated approach involves asymmetric synthesis using chiral auxiliaries such as (R)-4-isopropyl-2-oxazolidinone derivatives. This method, reported in a 2025 journal article, includes:

  • Preparation of (R)-3-acetyl-4-isopropyl-2-oxazolidinone from (R)-4-isopropyl-2-oxazolidinone and acetyl chloride with sodium hydride.
  • Aldol addition of this chiral oxazolidinone with 3-phenylpropanal to form a chiral hydroxy intermediate.
  • Subsequent oxidation and hydrolysis steps involving lithium hydroxide and hydrogen peroxide at low temperature (0 °C) to yield (S)-3-hydroxy-5-phenylpentanoic acid, which can be converted to the desired this compound through further transformations.

This approach offers high stereochemical control and yields (approximately 88.7%) of enantiomerically pure products, suitable for advanced synthetic applications.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereochemical Control Advantages Limitations
Enzymatic Resolution D-aminoacylase, base hydrolysis Not specified High (enzymatic selectivity) Mild conditions, high selectivity Requires enzyme availability
Pd-Catalyzed Cross-Coupling Iodobenzene, Boc-propargylglycine, Pd, CuCl, H2 89 Moderate to high High yield, scalable Multi-step, requires Pd catalyst
Asymmetric Synthesis with Oxazolidinone Chiral oxazolidinone, acetyl chloride, LiOH, H2O2 88.7 Very high Excellent stereocontrol More complex synthesis

Detailed Research Findings and Notes

  • The enzymatic hydrolysis method leverages the specificity of D-aminoacylase to selectively cleave the D-enantiomer from racemic mixtures, enabling isolation of the (R)-enantiomer without racemization.
  • The palladium-catalyzed method integrates modern cross-coupling chemistry with classical hydrogenation and deprotection steps, demonstrating a robust synthetic route with good overall yield and purity.
  • The asymmetric synthesis using chiral oxazolidinone auxiliaries is a powerful tool for constructing chiral centers with high enantiomeric excess, though it involves more synthetic steps and careful control of reaction conditions.
  • Purification techniques common to all methods include extraction, drying over anhydrous sodium sulfate, chromatography, and recrystallization to ensure product purity.
  • The choice of method depends on factors such as scale, required enantiomeric purity, available starting materials, and equipment.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Peptide-Based Pharmaceuticals
The compound plays a pivotal role in the design of peptide-based pharmaceuticals. Its derivatives are being investigated for their potential to enhance the stability and efficacy of drugs targeting various diseases, including neurodegenerative disorders.

Case Study: Neuroprotective Effects
Research has indicated that derivatives of (R)-2-amino-5-phenylpentanoic acid exhibit neuroprotective effects, making them candidates for developing treatments for conditions such as Alzheimer's disease. The ability to modify this compound allows researchers to tailor drug properties to improve therapeutic outcomes.

Bioconjugation Techniques

Facilitating Targeted Therapies
this compound is utilized in bioconjugation techniques that facilitate the attachment of peptides to other biomolecules. This application is essential for developing targeted therapies and diagnostics, enhancing the specificity and effectiveness of treatments.

Neuroscience Research

Exploration of Neuroprotective Properties
In neuroscience research, this compound derivatives are explored for their potential neuroprotective effects. Studies have shown that these compounds can influence neurotransmitter pathways, which may lead to advancements in treating neurological disorders.

Material Science

Development of Biomaterials
The compound is also being investigated in material science for creating novel biomaterials that mimic natural tissues. This application has implications in regenerative medicine, where engineered tissues can be used for repairing or replacing damaged biological structures.

Mechanism of Action

The mechanism of action of ®-2-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-phenylpentanoic acid: The enantiomer of the ® form, with different spatial arrangement.

    Phenylalanine: An amino acid with a similar phenyl group but a different backbone structure.

    Tyrosine: An amino acid with a phenolic group attached to the aromatic ring.

Uniqueness

®-2-Amino-5-phenylpentanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

(R)-2-Amino-5-phenylpentanoic acid, also known as phenylalanine derivative, is an amino acid that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and research findings.

  • Chemical Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 2761813

Biological Activities

This compound has been studied for its diverse biological activities, including:

  • Neuroprotective Effects :
    • This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It acts as a precursor to neurotransmitters and may enhance cognitive function by modulating neurotransmitter levels in the brain.
  • Antioxidant Properties :
    • Research indicates that this compound possesses antioxidant capabilities, which help in reducing oxidative stress and may protect cells from damage caused by free radicals.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • This compound has been associated with anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Synthesis : It influences the synthesis of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant activity is partly due to its ability to scavenge ROS, thus protecting cellular components from oxidative damage.
  • Regulation of Cell Signaling Pathways : It may interact with various signaling pathways involved in cell survival and apoptosis, thereby exerting anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveEnhances cognitive function through neurotransmitter modulation
AntioxidantReduces oxidative stress and protects against free radicals
AnticancerInhibits growth in specific cancer cell lines
Anti-inflammatoryReduces inflammation markers in experimental models

Case Studies

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of this compound improved cognitive performance in mice subjected to stress-induced memory deficits. The results indicated enhanced levels of brain-derived neurotrophic factor (BDNF), a protein associated with neuroplasticity and cognitive function.
  • Antioxidant Activity Assessment :
    • In vitro experiments showed that this compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress, suggesting its potential role as a neuroprotective agent.
  • Anticancer Potential Evaluation :
    • A recent study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of proliferation in breast cancer cells through induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure (R)-2-Amino-5-phenylpentanoic acid?

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliary-assisted alkylation of glycine equivalents followed by deprotection can yield the (R)-enantiomer. Alternatively, enzymatic resolution using acylases or lipases may separate racemic mixtures. Key steps include:

  • Use of Boc-protected intermediates to prevent racemization during coupling reactions .
  • Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiopurity .
  • Characterization via 1^1H/13^{13}C NMR to verify the phenylpentanoic acid backbone and stereochemistry .

Q. How can researchers reliably characterize the structural and stereochemical properties of this compound?

A multi-technique approach is critical:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish between (R)- and (S)-enantiomers via splitting patterns in chiral environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C11_{11}H15_{15}NO2_2) and isotopic distribution .

Advanced Research Questions

Q. What role does this compound play in supramolecular assemblies or peptide engineering?

Its extended hydrophobic phenyl group enables unique packing in supramolecular structures:

  • In peptide materials, it promotes β-sheet or helical conformations via π-π stacking and van der Waals interactions .
  • Crystallographic studies reveal its incorporation into non-canonical peptide backbones, enabling tailored mechanical properties in biomaterials .
  • Methodological tip : Combine molecular dynamics (MD) simulations with small-angle X-ray scattering (SAXS) to predict and validate self-assembly behavior .

Q. How can researchers resolve contradictions between spectral data and crystallographic models for this compound derivatives?

Discrepancies often arise from dynamic conformations in solution vs. solid state:

  • Variable-temperature NMR : Identifies conformational flexibility in solution .
  • Density functional theory (DFT) : Computationally optimizes geometries to match experimental NMR or IR data .
  • Case study : In anabaenopeptins, the compound’s exocyclic orientation in X-ray structures may conflict with NOE (nuclear Overhauser effect) data; iterative refinement of both datasets is required .

Q. What strategies optimize the bioactivity of this compound-containing metabolites (e.g., anabaenopeptins)?

  • Structure-activity relationship (SAR) : Modify the phenyl group’s substituents (e.g., electron-withdrawing groups) to enhance binding to protease targets .
  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound into cyclic peptides via ureido linkages, followed by bioactivity screening against serine proteases .
  • Key finding : Anabaenopeptins with aromatic exo-residues (e.g., 2-amino-5-phenylpentanoic acid) show stronger inhibition than arginine-containing variants .

Q. How does the stereochemistry of this compound influence thermodynamic stability in peptide conjugates?

  • The (R)-configuration stabilizes gauche conformations in hydrophobic environments, reducing entropic penalties during folding .
  • Experimental approach : Compare thermal denaturation profiles (via CD spectroscopy) of (R)- vs. (S)-enantiomer-containing peptides .
  • Computational tool : Use Rosetta or FoldX to predict ΔΔG values for stereochemical variants .

Properties

IUPAC Name

(2R)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-08-2
Record name D-2-Amino-5-phenyl-pentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred suspension of (±)-2-(acetylamino)-5-phenyl-pentanoic acid (0.5003 g, 0.002126 mol) in 2.8 M hydrochloric acid was refluxed for 2 hours, and the resulting brown solution was allowed to cool. A tan precipitate formed upon cooling. The solids were filtered off, and the filtrate was rotary evaporated to give a yellow gum. The gum was dissolved in hot water, gravity filtered, and allowed to cool. The mixture was made basic with 1 M sodium hydroxide to pH=5. The resulting precipitate was filtered off, washed with water, and dried in vacuo to give a yellow solid; yield 0.205 g (50%), mp=213-215° C.
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Synthesis routes and methods II

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g, from Example 40a) was suspended in water (3 L) and solubilized by adjust the pH to 12 with 7 N NaOH solution. The pH was readjusted to pH 8 with 1 M phosphoric acid while stiirng at 45° C. The solution was cooled to 40° C., and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration for 2 weeks. The reaction mixture was concentrated to 500 mL under vacuum, the pH was adjusted to 5, and the precipitate was collected. The material was recrystallized from ethanol-water to afford 17.32 g of the title compound).
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Synthesis routes and methods III

Procedure details

Diethyl acetamidomalonate (220 g) in 1 L of absolute ethanol was added to a stirred solution of sodium ethoxide in ethanol, prepared by dissolving sodium (24 g) in absolute ethanol (500 mL), under nitrogen. The reaction mixture was refluxed under nitrogen for 30 minutes, then 1-bromo-3-phenylpropane (200g) was added. The reaction mixture was refluxed overnight, cooled to ambient temperature, filtered, and the solvent was removed under vacuum. Concentrated HCl (800 mL) was added to the residue, and the reaction mixture was refluxed for 14 hours. The cooled aqueous solution was washed with ether, and the residual ether in the aqueous phase was removed by bubbling nitrogen through the solution. The pH of the aqueous phase was adjusted to pH 7-8 by the addition of ammonium hydroxide. The title compound was collected by filtration, air dried and recrystallized from ethanol-water (150 g) m.p. 255-257° C. MS m/z: 194 (M+H)+.
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Synthesis routes and methods IV

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g) was suspended in water (3 L) and solubilized by adjusting the pH to 12 with 7N sodium hydroxide solution. The pH was readjusted to pH 8 using 1M phosphoric acid with continuous stirring at 45° C. The solution was allowed to cool to 40° C. and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration at 37°-40° C. for two weeks. The reaction was monitored using the following High Pressure Liquid Chromatography (HPLC) system: C-18 Waters analytical column, 20% acetonitrile in Buffer (0.624 g/L CuSO4.5H2O, 0.576 g/L L-proline, 2 g/L ammonium acetate, and 1L of water with the pH of the solution adjusted to pH 7 with ammonium hydroxide); 2 mL/minute flow rate; fluorescence detection: Ex 345 nm, Em>415 nm; OPA derivatization: 300 μL of 1N sodium borate pH 9.4, 50 mL of 20 mg ortho-phthalaldehyde (OPA) plus 24 ng N-acetyl cysteine/6 mL 50% methanol/water; incubate 3 minutes at ambient temperature. When the digestion of the L-enantiomer was complete, the reaction mixture was concentrated to 500 mL by removing water in vacuo. The pH was adjusted to 5 and the predpitate was collected by filtration and recrystallization from ethanol-water to afford 17.32 g (99%) of the title compound.
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L-amino acid
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CuSO4.5H2O
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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